molecular formula C22H28N4O2 B229483 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B229483
M. Wt: 380.5 g/mol
InChI Key: MWKCEVSUTKOUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are membrane proteins that play a crucial role in the transport of nucleosides across the cell membrane.

Mechanism of Action

1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine inhibits nucleoside transporters by binding to their active site and preventing the transport of nucleosides across the cell membrane. This leads to a decrease in the intracellular concentration of nucleosides and their metabolites.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has several biochemical and physiological effects. It leads to a decrease in the uptake of nucleosides and their metabolites, which can affect DNA synthesis and repair, RNA synthesis, and energy metabolism. 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to induce apoptosis in cancer cells by inhibiting the uptake of anticancer drugs.

Advantages and Limitations for Lab Experiments

1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has several advantages as a tool for scientific research. It is a potent and specific inhibitor of nucleoside transporters, which allows for the selective inhibition of these proteins without affecting other transporters. It is also relatively easy to synthesize and purify. However, 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the development of new inhibitors of nucleoside transporters that have improved potency and selectivity. Another area of research is the investigation of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Finally, the use of 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine in combination with other inhibitors or chemotherapeutic agents may lead to new treatment options for cancer and other diseases.

Synthesis Methods

The synthesis of 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine involves several steps, including the reaction of piperazine with 4-nitrobenzyl chloride, followed by the reaction of the resulting compound with phenylpiperazine. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has been extensively used in scientific research as a tool to study the transport of nucleosides across the cell membrane. It has been particularly useful in the study of the role of nucleoside transporters in the uptake of anticancer drugs, such as gemcitabine and cytarabine. 1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine has also been used to investigate the mechanism of action of nucleoside transporters and their regulation.

properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C22H28N4O2/c27-26(28)22-8-6-19(7-9-22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,21H,10-18H2

InChI Key

MWKCEVSUTKOUEZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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